Sulfamethoxypyridazine acetyl
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Overview
Description
Sulfamethoxypyridazine acetyl is a derivative of sulfamethoxypyridazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. Sulfamethoxypyridazine is known for its long-acting properties and is used to treat various bacterial infections, including urinary tract infections, bronchitis, and gonorrhea .
Preparation Methods
The synthesis of sulfamethoxypyridazine acetyl involves the acetylation of sulfamethoxypyridazine. The general synthetic route includes the reaction of sulfamethoxypyridazine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically involve heating the mixture to facilitate the acetylation process .
Industrial production methods for sulfonamides, including this compound, often involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Sulfamethoxypyridazine acetyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of sulfamethoxypyridazine with modified functional groups .
Scientific Research Applications
Sulfamethoxypyridazine acetyl has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of sulfonamides.
Biology: Researchers use it to investigate the biological activity of sulfonamide derivatives and their interactions with bacterial enzymes.
Medicine: It is studied for its potential therapeutic effects and mechanisms of action in treating bacterial infections.
Industry: The compound is used in the development of new antibacterial agents and in quality control processes for pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of sulfamethoxypyridazine acetyl involves inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division. By inhibiting this enzyme, this compound prevents bacterial growth and replication .
Comparison with Similar Compounds
Sulfamethoxypyridazine acetyl is unique among sulfonamides due to its long-acting properties and specific acetylation, which can enhance its stability and bioavailability. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibacterial used to treat bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Sulfathiazole: Used in veterinary medicine and for treating bacterial infections
These compounds share similar mechanisms of action but differ in their pharmacokinetics, spectrum of activity, and specific clinical applications.
Properties
CAS No. |
3568-43-2 |
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Molecular Formula |
C13H14N4O4S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)17(12-7-8-13(21-2)16-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 |
InChI Key |
PRQPWOFXPDTCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NN=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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